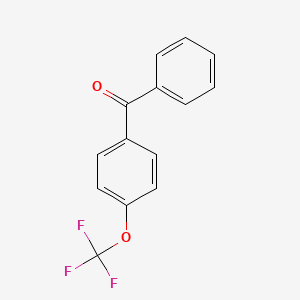
1-Chloro-2-(difluoromethoxy)benzene
Übersicht
Beschreibung
1-Chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O It is a derivative of benzene, where a chlorine atom and a difluoromethoxy group are substituted at the first and second positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration by a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene, which is subsequently reduced through hydrogenation to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(difluoromethoxy)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and difluoromethoxy groups influence the reactivity and orientation of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and other nucleophiles can be used under conditions that favor the substitution of the chlorine atom.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(difluoromethoxy)benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine and difluoromethoxy groups influence the compound’s reactivity and its ability to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react to produce desired products .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1-chloro-2-(difluoromethoxy)benzene
- 4-Bromo-2-chloro-1-(difluoromethoxy)benzene
- 1-Bromo-4-(difluoromethoxy)benzene
Comparison: 1-Chloro-2-(difluoromethoxy)benzene is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and product distributions in electrophilic and nucleophilic substitution reactions .
Eigenschaften
IUPAC Name |
1-chloro-2-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIFDKCEVCCAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride](/img/structure/B6302138.png)


![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)
![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)

![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)
![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)




